molecular formula C18H13Cl2NO B1420707 2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160261-32-4

2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride

Cat. No.: B1420707
CAS No.: 1160261-32-4
M. Wt: 330.2 g/mol
InChI Key: QIHBALKKECVFHL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C18H13Cl2NO and its molecular weight is 330.2 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride is a notable compound within the quinoline family, recognized for its diverse biological activities. Quinoline derivatives are extensively studied due to their potential applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active compounds.

This compound features a chlorophenyl group and a carbonyl chloride moiety, which enhances its reactivity and versatility in chemical synthesis. It is primarily synthesized through methods such as Friedländer condensation and Knoevenagel condensation, allowing for the introduction of various substituents that can modulate its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, revealing its potential as an antimicrobial , anti-inflammatory , and anticancer agent. The compound acts on multiple molecular targets, influencing various biochemical pathways.

The mechanism of action involves the inhibition of specific enzymes and receptors that are crucial in disease pathways. Quinoline derivatives typically target enzymes such as topoisomerases and kinases, which are vital for cell proliferation and survival. The electrophilic nature of the carbonyl chloride group allows it to interact with nucleophilic sites in biological molecules, leading to enzyme inhibition or disruption of cellular processes.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline exhibit significant antimicrobial properties. For instance, studies on related compounds indicate that they can effectively inhibit the growth of various bacterial strains by interfering with their metabolic processes .

Anti-inflammatory Properties

Quinoline derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies showed that these compounds could inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses . The structure-activity relationship (SAR) analysis indicates that modifications to the quinoline structure can enhance anti-inflammatory activity.

Anticancer Potential

The anticancer properties of this compound have been explored through various assays. In vitro tests demonstrated cytotoxic effects against several cancer cell lines, including breast cancer cells (MCF-7) and prostate cancer cells. The compound's ability to induce apoptosis in these cells suggests its potential as a therapeutic agent against cancer .

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of quinoline derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the quinoline structure significantly enhanced antibacterial potency .
  • Anti-inflammatory Mechanisms : In a study focusing on anti-inflammatory properties, compounds similar to this compound were shown to reduce LPS-induced nitric oxide production in RAW 264.7 macrophages by inhibiting iNOS expression .
  • Cytotoxicity Against Cancer Cells : Research involving MCF-7 breast cancer cells revealed that derivatives could induce cell cycle arrest and apoptosis at micromolar concentrations, highlighting their potential as chemotherapeutic agents .

Data Table: Summary of Biological Activities

Activity Mechanism Effectiveness
AntimicrobialInhibition of bacterial metabolic processesSignificant against S. aureus and E. coli
Anti-inflammatoryInhibition of COX-2 and iNOSEffective reduction of NO production
AnticancerInduction of apoptosis in cancer cell linesCytotoxic effects observed in MCF-7 cells

Properties

IUPAC Name

2-(2-chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-10-7-8-12-14(18(20)22)9-16(21-17(12)11(10)2)13-5-3-4-6-15(13)19/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHBALKKECVFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101184854
Record name 2-(2-Chlorophenyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160261-32-4
Record name 2-(2-Chlorophenyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160261-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.